molecular formula C21H17BrN2O3 B3826549 N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide

N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide

Cat. No. B3826549
M. Wt: 425.3 g/mol
InChI Key: SLEALDBPQOIJFN-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide, also known as BBAH, is a chemical compound with potential applications in scientific research. It is a hydrazone derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide is not fully understood, but it is believed to act through the inhibition of reactive oxygen species and the modulation of inflammatory pathways. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines such as TNF-α and IL-6, as well as to increase levels of antioxidant enzymes such as SOD and CAT. It has also been shown to have a protective effect on cells against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide is its potential as a therapeutic agent for the treatment of diseases such as rheumatoid arthritis and cancer. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide may have applications in the field of regenerative medicine, due to its ability to promote cell proliferation and differentiation. Further research is needed to fully understand the potential applications of N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide in these areas.

Scientific Research Applications

N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and cancer.

properties

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c22-17-9-7-8-16(14-17)15-23-24-20(25)21(26-18-10-3-1-4-11-18)27-19-12-5-2-6-13-19/h1-15,21H,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEALDBPQOIJFN-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC(=CC=C2)Br)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC(=CC=C2)Br)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-bromophenyl)methylideneamino]-2,2-diphenoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide
Reactant of Route 4
N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide
Reactant of Route 5
N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide
Reactant of Route 6
N'-(3-bromobenzylidene)-2,2-diphenoxyacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.